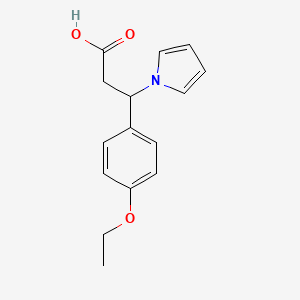

3-(4-ethoxyphenyl)-3-(1H-pyrrol-1-yl)propanoic acid

説明

3-(4-Ethoxyphenyl)-3-(1H-pyrrol-1-yl)propanoic acid is a synthetic organic compound featuring a propanoic acid backbone substituted with a 4-ethoxyphenyl group and a 1H-pyrrole ring. These compounds are typically used in medicinal chemistry research as intermediates or bioactive molecules due to their heterocyclic and aromatic moieties .

特性

IUPAC Name |

3-(4-ethoxyphenyl)-3-pyrrol-1-ylpropanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17NO3/c1-2-19-13-7-5-12(6-8-13)14(11-15(17)18)16-9-3-4-10-16/h3-10,14H,2,11H2,1H3,(H,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LZFNXBDCCKQAOY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)C(CC(=O)O)N2C=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

259.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-ethoxyphenyl)-3-(1H-pyrrol-1-yl)propanoic acid typically involves the following steps:

Formation of the Ethoxyphenyl Intermediate: This can be achieved by ethylation of phenol to form 4-ethoxyphenol.

Pyrrole Ring Formation: The pyrrole ring can be synthesized via the Paal-Knorr synthesis, which involves the cyclization of a 1,4-dicarbonyl compound.

Coupling Reaction: The final step involves coupling the ethoxyphenyl intermediate with the pyrrole ring through a propanoic acid linker. This can be achieved using various coupling reagents and catalysts under controlled conditions.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

化学反応の分析

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrole ring, leading to the formation of various oxidized derivatives.

Reduction: Reduction reactions can target the aromatic ring or the carboxylic acid group, potentially forming alcohols or other reduced products.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones or aldehydes, while reduction could produce alcohols.

科学的研究の応用

Chemistry

In chemistry, 3-(4-ethoxyphenyl)-3-(1H-pyrrol-1-yl)propanoic acid can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it valuable in organic synthesis.

Biology and Medicine

In biology and medicine, compounds with similar structures have been studied for their potential pharmacological activities, including anti-inflammatory, antimicrobial, and anticancer properties. The specific biological activities of 3-(4-ethoxyphenyl)-3-(1H-pyrrol-1-yl)propanoic acid would need to be determined through experimental studies.

Industry

In industry, such compounds can be used in the development of new materials, including polymers and coatings, due to their unique chemical properties.

作用機序

The mechanism of action of 3-(4-ethoxyphenyl)-3-(1H-pyrrol-1-yl)propanoic acid would depend on its specific interactions with biological targets. Generally, compounds with aromatic and pyrrole rings can interact with enzymes, receptors, and other proteins, potentially modulating their activity. Detailed studies would be required to elucidate the exact molecular targets and pathways involved.

類似化合物との比較

Structural Analogs and Substituent Effects

The table below compares key structural analogs, highlighting substituent variations and their implications:

*Hypothetical data inferred from analogs.

Key Observations:

- Electronic Effects: Chloro substituents (electron-withdrawing) lower the pKa of the propanoic acid group compared to ethoxy or methyl groups (electron-donating) .

- Synthetic Accessibility : Analogs like the chloro and methyl derivatives are synthesized via condensation reactions between aryl halides or methylaryl precursors and pyrrole intermediates, often using triethylamine or dichloromethane as reagents .

Pharmacological and Physicochemical Properties

While pharmacological data for the ethoxy variant is unavailable, insights can be drawn from related compounds:

- Chloro Analog (CAS 404869-77-8) : Used in kinase inhibition studies due to its ability to form hydrogen bonds via the carboxylic acid group .

- Methyl Analog (CAS 866019-03-6) : Demonstrates moderate bioavailability in preclinical models, attributed to its balanced logP (~2.5) .

- Naphthyl Analog (CAS 439096-80-7) : Shows enhanced binding affinity to aromatic receptors, likely due to its planar naphthyl group .

生物活性

3-(4-Ethoxyphenyl)-3-(1H-pyrrol-1-yl)propanoic acid, a compound with the molecular formula C15H17NO3 and a molecular weight of 259.3 g/mol, has garnered attention in recent research for its potential biological activities. This article reviews various studies on its pharmacological properties, mechanisms of action, and therapeutic implications.

- Molecular Formula : C15H17NO3

- Molecular Weight : 259.3 g/mol

- CAS Number : 900015-37-4

Research indicates that this compound may exhibit several mechanisms of action, particularly in modulating neurotransmitter systems. It has been studied for its potential role as a positive allosteric modulator of NMDA receptors, which are crucial for synaptic plasticity and memory function.

Key Findings:

- NMDA Receptor Modulation : The compound has shown promise in enhancing the activity of NMDA receptors, which are implicated in various neurological disorders such as Alzheimer's disease and schizophrenia .

- Neuroprotective Effects : Preliminary studies suggest that it may have neuroprotective properties, potentially mitigating the effects of neurodegenerative diseases by promoting neuronal survival and function .

Biological Activity Data

The biological activity of 3-(4-ethoxyphenyl)-3-(1H-pyrrol-1-yl)propanoic acid has been quantified in various assays. Below is a summary table of its biological effects based on available research.

| Biological Activity | Effect Observed | Reference |

|---|---|---|

| NMDA Receptor Potentiation | Enhanced synaptic response | |

| Neuroprotection | Reduced neuronal apoptosis | |

| Antidepressant-like Activity | Increased serotonin levels |

Case Studies

Several case studies have highlighted the pharmacological potential of this compound:

- Study on Neuroprotective Properties :

- Clinical Implications in Depression :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。